3-Hydroxycyclobutanecarbonitrile 3-Hydroxycyclobutanecarbonitrile
Brand Name: Vulcanchem
CAS No.: 20249-17-6
VCID: VC8455188
InChI: InChI=1S/C5H7NO/c6-3-4-1-5(7)2-4/h4-5,7H,1-2H2
SMILES: C1C(CC1O)C#N
Molecular Formula: C5H7NO
Molecular Weight: 97.12 g/mol

3-Hydroxycyclobutanecarbonitrile

CAS No.: 20249-17-6

Cat. No.: VC8455188

Molecular Formula: C5H7NO

Molecular Weight: 97.12 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxycyclobutanecarbonitrile - 20249-17-6

Specification

CAS No. 20249-17-6
Molecular Formula C5H7NO
Molecular Weight 97.12 g/mol
IUPAC Name 3-hydroxycyclobutane-1-carbonitrile
Standard InChI InChI=1S/C5H7NO/c6-3-4-1-5(7)2-4/h4-5,7H,1-2H2
Standard InChI Key MMJQJSQOTGZCHX-UHFFFAOYSA-N
SMILES C1C(CC1O)C#N
Canonical SMILES C1C(CC1O)C#N

Introduction

Chemical Identification and Structural Features

Nomenclature and Synonyms

3-Hydroxycyclobutanecarbonitrile is systematically named according to IUPAC guidelines as 3-hydroxycyclobutane-1-carbonitrile. Alternative designations include 3-cyano-cyclobutanol and 3-hydroxy-cyclobutane-1-carbonitrile, reflecting its functional group arrangement . The compound’s CAS Registry Number (20249-17-6) ensures unambiguous identification across scientific databases and regulatory frameworks.

Molecular Structure and Stereochemistry

The molecule comprises a four-membered cyclobutane ring with a hydroxyl group at the 3-position and a nitrile group at the 1-position. The strained cyclobutane ring influences its reactivity, while the juxtaposition of polar (-OH and -CN) groups creates distinct electronic effects. Nuclear magnetic resonance (NMR) data reveals an 8:1 isomeric mixture in solution, suggesting conformational flexibility due to ring puckering . The canonical SMILES representation \text{C1C(CC1O)C#N} and InChI key MMJQJSQOTGZCHX-UHFFFAOYSA-N\text{MMJQJSQOTGZCHX-UHFFFAOYSA-N} provide standardized descriptors for computational modeling .

Synthesis and Manufacturing

Primary Synthetic Route

The most documented synthesis involves the reduction of 3-oxocyclobutane-1-carbonitrile (CAS 15760-35-7) using sodium borohydride (NaBH4\text{NaBH}_4) in anhydrous methanol. Conducted at 0°C for 30 minutes, this reaction achieves a 92% yield, as follows :

3-Oxocyclobutane-1-carbonitrile+NaBH4MeOH, 0°C3-Hydroxycyclobutanecarbonitrile\text{3-Oxocyclobutane-1-carbonitrile} + \text{NaBH}_4 \xrightarrow{\text{MeOH, 0°C}} \text{3-Hydroxycyclobutanecarbonitrile}

Key Steps:

  • Reduction: Sodium borohydride selectively reduces the ketone to a secondary alcohol without affecting the nitrile group.

  • Workup: The reaction mixture is quenched in ice water, extracted with ethyl acetate, and purified via silica gel chromatography.

  • Characterization: 1H NMR^1\text{H NMR} (500 MHz, CDCl3_3) confirms the product’s structure, with signals at δ 4.62 (m), 3.06 (m), and 2.6 (m) .

Industrial-Scale Production

Commercial suppliers such as TRC and Apolloscientific offer 3-hydroxycyclobutanecarbonitrile at scales ranging from 5 mg to 5 g, with prices varying from $45 to $1,548 depending on quantity . The synthesis’s scalability is limited by the cost of starting materials and the need for low-temperature conditions, necessitating specialized reactor systems for large batches.

Physicochemical Properties

Thermodynamic and Solubility Data

The compound exhibits a partition coefficient (LogP\text{LogP}) of 0.28, indicating moderate hydrophobicity . Its polar surface area (44.02 Ų) suggests solubility in polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF), though experimental solubility data remain sparse.

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorptions near 2250 cm1^{-1} (C≡N stretch) and 3300 cm1^{-1} (O-H stretch).

  • Mass Spectrometry: The molecular ion peak at m/zm/z 97.0528 corresponds to the exact mass of C5H7NO\text{C}_5\text{H}_7\text{NO} .

Applications in Research and Industry

Pharmaceutical Intermediates

As a bifunctional building block, 3-hydroxycyclobutanecarbonitrile is employed in synthesizing β-amino alcohols and heterocyclic compounds. Its strained ring system is valuable for constructing spirocyclic scaffolds in drug discovery .

Material Science

The nitrile group’s reactivity enables polymerization or cross-linking in specialty resins, though applications in this domain are exploratory.

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